Tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
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Overview
Description
Tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their presence in various natural products and their notable biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
Aza-Michael Addition: The intermediate then undergoes an aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroquinolines .
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting various diseases.
Industry: It is used in the production of pesticides, antioxidants, photosensitizers, and dyes.
Mechanism of Action
The mechanism of action of tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
- Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
- Tert-butyl 7-formyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
Uniqueness
Tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is unique due to its specific substitution pattern on the tetrahydroquinoline ring.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-5-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-4-8-12-10(11)7-5-9-15-12/h4,6,8,15H,5,7,9H2,1-3H3 |
InChI Key |
XAPBALYBUDGTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
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